(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784092
InChI: InChI=1S/C21H22FN3O2/c1-23-19-8-3-16(22)13-15(19)14-20(23)21(26)25-11-9-24(10-12-25)17-4-6-18(27-2)7-5-17/h3-8,13-14H,9-12H2,1-2H3
SMILES:
Molecular Formula: C21H22FN3O2
Molecular Weight: 367.4 g/mol

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

CAS No.:

Cat. No.: VC14784092

Molecular Formula: C21H22FN3O2

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone -

Specification

Molecular Formula C21H22FN3O2
Molecular Weight 367.4 g/mol
IUPAC Name (5-fluoro-1-methylindol-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H22FN3O2/c1-23-19-8-3-16(22)13-15(19)14-20(23)21(26)25-11-9-24(10-12-25)17-4-6-18(27-2)7-5-17/h3-8,13-14H,9-12H2,1-2H3
Standard InChI Key ZJUMDZMWNOLADF-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Introduction

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines an indole moiety with a piperazine unit, which is substituted with a methoxyphenyl group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

Synthesis

The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step reactions. These steps may include the formation of the indole ring, introduction of the fluorine atom, synthesis of the piperazine unit with its methoxyphenyl substituent, and finally, the coupling of these units via a methanone linkage.

StepReaction TypeReagents
1. Indole FormationCyclization ReactionVarious starting materials (e.g., aniline derivatives)
2. FluorinationElectrophilic Aromatic SubstitutionFluorinating agents (e.g., fluorine gas or N-fluorobenzenesulfonimide)
3. Piperazine SynthesisNucleophilic SubstitutionPiperazine and methoxyphenyl halides
4. Coupling ReactionAmide FormationIndole derivative and piperazine derivative

Potential Applications

Compounds with similar structures to (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone are being investigated for their pharmacological activities, particularly in the realms of psychotropic and therapeutic agents. The unique combination of an indole scaffold with a methoxy-substituted phenyl-piperazine may confer distinct pharmacological profiles compared to other structurally similar compounds.

Potential ApplicationDescription
Psychotropic AgentsPotential for modulating neurotransmitter activity.
Therapeutic AgentsPossible roles in treating neurological or psychiatric disorders.

Research Findings

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator